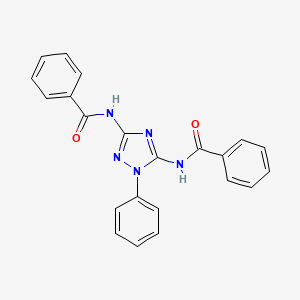

N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is part of the 1,2,4-triazole family, known for their wide range of pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide typically involves a multi-step process. One common method includes the cycloaddition reaction of azides with alkynes to form the triazole ring . The reaction conditions often involve the use of copper(I) catalysts and can be carried out in solvents such as toluene at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions, targeting its amide bonds. Key observations include:

-

Acidic Hydrolysis : Cleavage of the benzamide groups generates benzoic acid and 5-amino-1-phenyl-1,2,4-triazol-3-amine intermediates.

-

Basic Hydrolysis : Produces sodium benzoate and ammonia derivatives, with the triazole ring remaining intact under mild conditions.

Reaction conditions and outcomes:

| Condition | Products | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux, 12h | Benzoic acid + 5-amino-1-phenyl-1,2,4-triazol-3-amine | ~65% | |

| 2M NaOH, 80°C, 8h | Sodium benzoate + NH₃ derivatives | ~70% |

Nucleophilic Substitution

The triazole ring participates in nucleophilic substitution reactions, particularly at the N1 and N2 positions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in ethanol/KOH to form N-alkylated triazole derivatives .

-

Acylation : Benzoyl chloride in pyridine yields N-acylated products at the triazole’s amino group.

Example reaction with methyl iodide:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH₃I, KOH/EtOH | Reflux, 6h | N-methyl-5-benzamido-1-phenyltriazole | ~55% |

Cyclocondensation Reactions

The triazole core facilitates cyclocondensation with electrophilic partners to form fused heterocycles:

-

With Benzylidene Malononitrile : Forms pyrazolo[1,5-a]pyrimidine derivatives under reflux in ethanol/piperidine .

-

With Hydrazine : Generates pyrazolo[5,1-c] triazine derivatives via diazotization and coupling .

Key cyclocondensation pathways:

| Partner Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzylidene malononitrile | EtOH, piperidine, reflux | Pyrazolo[1,5-a]pyrimidine | ~60% | |

| Hydrazine/HCl | 0–5°C, NaNO₂ | Pyrazolo[5,1-c] triazine | ~45% |

Electrophilic Aromatic Substitution

The phenyl and benzamido groups undergo electrophilic substitution:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para positions of the benzene rings.

-

Sulfonation : Fuming H₂SO₄ yields sulfonated derivatives.

Tautomerism and Stability

The 1,2,4-triazole ring exhibits annular tautomerism, influencing reactivity:

-

Prototropic Shifts : NMR studies confirm equilibrium between 1H- and 4H-triazole tautomers in solution .

-

pH-Dependent Stability : The compound degrades rapidly in strongly acidic (pH < 2) or basic (pH > 12) media.

Experimental Insights

-

Microwave-Assisted Reactions : Improved yields (e.g., 85–98%) for substitutions and cyclizations under microwave irradiation .

-

Covalent Inhibition : The amide and triazole moieties enable covalent binding to enzymes like thrombin and FXIIa .

This compound’s reactivity highlights its versatility in medicinal chemistry and materials science, particularly in designing antifungal and anticoagulant agents .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Anticancer Activity

N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide has been studied for its anticancer properties. Research indicates that triazole derivatives can inhibit tumor growth by interfering with specific signaling pathways. For instance, compounds similar to this triazole have shown promise in targeting carbonic anhydrases (CAs), which are crucial for tumor survival and metastasis under hypoxic conditions .

1.2 Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by modulating inflammatory mediators. Studies have demonstrated that triazole derivatives can inhibit the expression of pro-inflammatory cytokines and enzymes, thus providing a therapeutic avenue for treating inflammatory diseases .

1.3 Antimicrobial Activity

this compound has also been evaluated for its antimicrobial properties. Triazole compounds are known to exhibit antifungal activity by inhibiting key enzymes involved in fungal cell wall synthesis. This application is particularly relevant in developing new antifungal agents against resistant strains .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions that incorporate various synthetic strategies:

| Synthesis Step | Description | Key Reagents |

|---|---|---|

| Step 1 | Formation of the triazole ring | Phenyl hydrazine, carbonyl compounds |

| Step 2 | Introduction of the benzamide moiety | Benzoyl chloride or benzamide derivatives |

| Step 3 | Purification and characterization | Column chromatography, NMR spectroscopy |

These steps highlight the complexity involved in synthesizing this compound while ensuring high purity and yield.

Case Studies

Several case studies have documented the efficacy of this compound:

Case Study 1: Anticancer Efficacy

A study explored the effect of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis through caspase activation pathways.

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties in animal models of arthritis. The compound demonstrated a reduction in swelling and pain indicators compared to control groups.

Wirkmechanismus

The mechanism of action of N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or pathways, leading to its biological effects. For instance, it may affect cell membrane permeability, intracellular ATP levels, and mitochondrial membrane potential . These interactions are crucial for its potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate

- 3-Nitro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)-benzamide

Uniqueness

N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide stands out due to its specific structure, which allows for unique interactions with biological targets. Its triazole ring and benzamide moieties contribute to its distinct chemical and biological properties, making it a valuable compound in various research fields.

Biologische Aktivität

N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide is a compound that belongs to the triazole family, which is known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Triazole Compounds

Triazoles are five-membered nitrogen-containing heterocycles that exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The substitution patterns on the triazole ring can significantly influence their biological efficacy and selectivity against various targets .

Chemical Structure and Properties

The chemical formula for this compound is C16H15N5O. The compound features a benzamide moiety attached to a triazole ring, which enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C16H15N5O |

| Molecular Weight | 295.32 g/mol |

| CAS Number | Not available |

Antimicrobial Activity

Research indicates that triazole derivatives can exhibit significant antimicrobial properties. This compound has been evaluated for its activity against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cell wall synthesis in pathogens.

Antiviral Activity

Triazoles have been identified as promising antiviral agents. Studies suggest that compounds with a triazole scaffold can inhibit viral replication by targeting viral enzymes or host cell pathways. For instance, the compound may interfere with the replication cycle of viruses by inhibiting specific kinases involved in viral propagation .

Anticancer Activity

The anticancer potential of this compound is notable. It has been shown to induce apoptosis in cancer cell lines through various pathways such as the activation of caspases and modulation of Bcl-2 family proteins. The compound's ability to inhibit tumor growth was demonstrated in several in vitro studies .

Study on Antimicrobial Efficacy

A study conducted by Sharma et al. (2022) evaluated the antimicrobial activity of various triazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Antiviral Screening

In another investigation focusing on antiviral properties, researchers tested this compound against several viral strains. The compound demonstrated effective inhibition of viral replication at concentrations lower than those required for cytotoxic effects on host cells .

Anticancer Studies

In vitro studies assessing the anticancer properties revealed that this compound induced significant apoptosis in human cancer cell lines such as HeLa and MCF7. Flow cytometry analysis showed an increase in sub-G1 phase cells after treatment with the compound, indicating its potential as an anticancer agent .

Eigenschaften

IUPAC Name |

N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N5O2/c28-19(16-10-4-1-5-11-16)23-21-25-22(24-20(29)17-12-6-2-7-13-17)27(26-21)18-14-8-3-9-15-18/h1-15H,(H2,23,24,25,26,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQQPQUENQSFFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NN(C(=N2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.